Cas no 349119-40-0 (ethyl {(2-methoxyphenyl)methylcarbamoyl}formate)

349119-40-0 structure
Nom du produit:ethyl {(2-methoxyphenyl)methylcarbamoyl}formate
Numéro CAS:349119-40-0
Le MF:C12H15NO4
Mégawatts:237.251803636551
MDL:MFCD02859897
CID:3112433
PubChem ID:4682957
ethyl {(2-methoxyphenyl)methylcarbamoyl}formate Propriétés chimiques et physiques
Nom et identifiant
-
- ethyl [(2-methoxybenzyl)amino](oxo)acetate
- ethyl {(2-methoxyphenyl)methylcarbamoyl}formate
- ETHYL ([(2-METHOXYPHENYL)METHYL]CARBAMOYL)FORMATE
- EN300-236371
- ETHYL([(2-METHOXYPHENYL)METHYL]CARBAMOYL)FORMATE
- ETHYL {[(2-METHOXYPHENYL)METHYL]CARBAMOYL}FORMATE
- ethyl 2-[(2-methoxyphenyl)methylamino]-2-oxoacetate
- CS-0287678
- 349119-40-0
- AKOS003280948
- Ethyl 2-((2-methoxybenzyl)amino)-2-oxoacetate
- ETHYL 2-[(2-METHOXYBENZYL)AMINO]-2-OXOACETATE
- STK127275
-
- MDL: MFCD02859897
- Piscine à noyau: InChI=1S/C12H15NO4/c1-3-17-12(15)11(14)13-8-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)
- La clé Inchi: SCYDUHLQCLKQST-UHFFFAOYSA-N
Propriétés calculées
- Qualité précise: 237.10010796Da
- Masse isotopique unique: 237.10010796Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 6
- Complexité: 267
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.7
- Surface topologique des pôles: 64.6Ų
ethyl {(2-methoxyphenyl)methylcarbamoyl}formate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-236371-0.25g |
ethyl {[(2-methoxyphenyl)methyl]carbamoyl}formate |
349119-40-0 | 95% | 0.25g |
$381.0 | 2024-06-19 | |
Enamine | EN300-236371-1g |
ethyl {[(2-methoxyphenyl)methyl]carbamoyl}formate |
349119-40-0 | 1g |
$414.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358348-100mg |
Ethyl 2-((2-methoxybenzyl)amino)-2-oxoacetate |
349119-40-0 | 95% | 100mg |
¥16127.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358348-250mg |
Ethyl 2-((2-methoxybenzyl)amino)-2-oxoacetate |
349119-40-0 | 95% | 250mg |
¥18090.00 | 2024-05-17 | |
Enamine | EN300-236371-1.0g |
ethyl {[(2-methoxyphenyl)methyl]carbamoyl}formate |
349119-40-0 | 95% | 1.0g |
$414.0 | 2024-06-19 | |
Enamine | EN300-236371-2.5g |
ethyl {[(2-methoxyphenyl)methyl]carbamoyl}formate |
349119-40-0 | 95% | 2.5g |
$810.0 | 2024-06-19 | |
Enamine | EN300-236371-0.05g |
ethyl {[(2-methoxyphenyl)methyl]carbamoyl}formate |
349119-40-0 | 95% | 0.05g |
$348.0 | 2024-06-19 | |
Enamine | EN300-236371-10g |
ethyl {[(2-methoxyphenyl)methyl]carbamoyl}formate |
349119-40-0 | 10g |
$1778.0 | 2023-09-15 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358348-50mg |
Ethyl 2-((2-methoxybenzyl)amino)-2-oxoacetate |
349119-40-0 | 95% | 50mg |
¥15422.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1358348-500mg |
Ethyl 2-((2-methoxybenzyl)amino)-2-oxoacetate |
349119-40-0 | 95% | 500mg |
¥18867.00 | 2024-05-17 |
ethyl {(2-methoxyphenyl)methylcarbamoyl}formate Littérature connexe
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
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